molecular formula C8H9ClO2 B14519108 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one CAS No. 63025-17-2

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one

Cat. No.: B14519108
CAS No.: 63025-17-2
M. Wt: 172.61 g/mol
InChI Key: SFEOUVWCJADQAK-UHFFFAOYSA-N
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Description

Classification and Chemical Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules characterized by a unique structural feature: two or more rings are connected by a single, common atom known as the spiro atom. nih.gov This arrangement distinguishes them from fused or bridged ring systems, imparting a distinct three-dimensional geometry and conformational rigidity. nih.gov Spirocycles can be broadly classified based on the nature of the rings and the spiro atom. They may be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more ring atoms are heteroatoms such as oxygen, nitrogen, or sulfur. nih.govacs.org

The chemical significance of spirocyclic systems is vast and growing. Their rigid, well-defined three-dimensional structures make them privileged scaffolds in medicinal chemistry and drug discovery. researchgate.net This structural rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules. researchgate.net Furthermore, spirocyclic frameworks are found in a wide array of natural products, many of which exhibit potent biological activities. researchgate.netnih.gov Their unique architecture also finds applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. nih.gov

Table 1: Classification of Spirocyclic Systems

Classification Description Examples
Carbocyclic All rings are composed solely of carbon atoms. Spiro[4.4]nonane, Spiropentane
Heterocyclic At least one ring contains a heteroatom (e.g., O, N, S). 1-Oxaspiro[4.4]nonane, Spiroketals
Based on Ring Size Named using the prefix "spiro" followed by brackets containing the number of atoms in each ring linked to the spiro atom, in ascending order. Spiro[4.4]nonane, Spiro[4.5]decane

The 1-Oxaspiro[4.4]non-3-en-2-one Core: Structural Features and Research Interest

The 1-oxaspiro[4.4]non-3-en-2-one core is a specific heterocyclic spiro system. Its architecture consists of a five-membered cyclopentane (B165970) ring and a five-membered unsaturated lactone (a furanone) ring, joined at a single spiro carbon atom. This scaffold is a derivative of tetronic acid and is of significant interest in chemical research, primarily due to its presence in potent biologically active molecules. researchgate.netnih.gov

A prominent example highlighting the importance of this core is its role as a key intermediate in the synthesis of Spiromesifen, a widely used insecticide and acaricide. nih.govnih.gov The parent compound in this context, 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, demonstrates the core's ability to serve as a platform for complex substitutions that drive biological function. nih.gov Structural analysis of these derivatives reveals that the cyclopentane ring often adopts an envelope or twisted conformation, while the furanone ring contains a conjugated system involving the double bond and the carbonyl group. nih.govnih.gov The research interest in this core is therefore heavily driven by its proven utility in agrochemical development and its potential as a scaffold for discovering new bioactive compounds. nih.govmdpi.com

Table 2: Structural Features of the 1-Oxaspiro[4.4]non-3-en-2-one Core

Feature Description
Ring System Bicyclic, composed of a cyclopentane and a furan-2(5H)-one ring.
Spiro Atom A single quaternary carbon atom (C5) shared by both rings.
Functional Groups Contains an α,β-unsaturated lactone (enol-lactone) moiety.
Conjugation The C=C double bond is conjugated with the carbonyl group of the lactone.
Conformation The cyclopentane ring is non-planar, typically adopting an envelope or twist conformation.

Strategic Importance of Halogenation within Spiro Lactone Frameworks

Halogenation—the incorporation of halogen atoms (F, Cl, Br, I) into a molecular structure—is a powerful and widely used strategy in organic synthesis and medicinal chemistry. researchgate.net Introducing a halogen can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, metabolic stability, and membrane permeability. eurochlor.org These modifications can, in turn, significantly influence the compound's biological activity, potency, and pharmacokinetic profile. researchgate.neteurochlor.org

Within the context of spiro lactone frameworks, halogenation holds strategic importance for several reasons. Halogen atoms can enhance binding affinity to target proteins through halogen bonding or by modifying the electronic landscape of the molecule. nih.govresearchgate.net This principle has been demonstrated in related scaffolds like halogenated spirooxindoles, which show promise as targeted anticancer agents. nih.govresearchgate.net Furthermore, the introduction of a halogen can block sites of metabolic degradation, thereby increasing the compound's bioavailability and duration of action. The presence of chlorine or bromine atoms in certain lactone molecules has been directly linked to the emergence of antibacterial activity, suggesting that halogenation can be used to impart novel biological functions to a spiro lactone core. mdpi.com Therefore, halogenating a scaffold like 1-oxaspiro[4.4]non-3-en-2-one is a rational strategy for modulating its bioactivity and developing new chemical entities with potentially improved or novel therapeutic or agrochemical properties.

Research Aims and Scope Pertaining to 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one

While the parent 1-oxaspiro[4.4]non-3-en-2-one scaffold is a known building block for bioactive compounds, specific research into the 4-chloro derivative is aimed at systematically exploring the impact of halogenation on this framework. The primary research aims and scope for investigating this compound can be defined as follows:

Synthetic Methodology Development: A key objective is to establish efficient and stereoselective synthetic routes for the targeted chlorination of the 1-oxaspiro[4.4]non-3-en-2-one core at the C4 position. This involves exploring various chlorinating agents and reaction conditions to achieve high yields and purity, providing access to this and other halogenated analogs for further study.

Biological Activity Screening: A central aim is to investigate the biological profile of the chlorinated compound. Based on the activity of related spirolactones and the known effects of halogenation, research would focus on screening this compound for potential insecticidal, acaricidal, antifungal, antibacterial, or anticancer properties. mdpi.commdpi.com The goal is to determine if the chloro-substituent enhances the known activities of the parent scaffold or introduces new biological functions.

Structure-Activity Relationship (SAR) Studies: The compound serves as a crucial data point in broader SAR studies. By comparing its activity to the non-halogenated parent compound and other analogs (e.g., hydroxy, bromo, or fluoro derivatives), researchers can elucidate the role of the substituent at the C4 position. This understanding is vital for the rational design of future generations of more potent and selective bioactive spiro lactones.

Chemical Probe for Mechanistic Studies: The introduction of a chlorine atom provides a chemical handle and alters the electronic properties of the enol-lactone system. This allows the molecule to be used as a probe to study the mechanism of action of this class of compounds, helping to identify specific biological targets and understand the molecular interactions that govern their efficacy.

The scope of this research is to leverage the foundational knowledge of spirocyclic chemistry and the strategic application of halogenation to create and evaluate a novel compound, thereby expanding the chemical space and potential applications of the 1-oxaspiro[4.4]non-3-en-2-one architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63025-17-2

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H9ClO2/c9-6-5-7(10)11-8(6)3-1-2-4-8/h5H,1-4H2

InChI Key

SFEOUVWCJADQAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=CC(=O)O2)Cl

Origin of Product

United States

Retrosynthetic Analysis and Advanced Synthetic Strategies for 4 Chloro 1 Oxaspiro 4.4 Non 3 En 2 One

Fundamental Principles of Spiro Lactone Construction

The creation of a spirocyclic system, where two rings share a single common atom, fused with a lactone moiety, demands specific synthetic approaches. The construction of the 1-oxaspiro[4.4]non-3-en-2-one core is a pivotal aspect of the synthesis of the target molecule.

Cyclization Reactions in Oxaspiro[4.4]non-3-en-2-one Synthesis

Intramolecular cyclization is a cornerstone in the formation of the 1-oxaspiro[4.4]non-3-en-2-one ring system. A key precursor, 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, can be synthesized via a cyclization reaction. This process involves the treatment of 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester with a base such as potassium t-butoxide in t-butyl alcohol at reflux. Following the cyclization, acidification with hydrochloric acid yields the desired spirocyclic hydroxy lactone nih.gov.

This type of reaction falls under the broader category of intramolecular acylation or condensation reactions, where a carbanion generated from one part of the molecule attacks an ester or other carbonyl group in another part of the same molecule to form a cyclic product. The driving force for this reaction is the formation of a stable five-membered lactone ring.

Methodologies for Introducing the Spirocenter

The introduction of the spirocenter, the quaternary carbon atom shared by the cyclopentane (B165970) and the lactone ring, is a critical step. In the context of 1-oxaspiro[4.4]non-3-en-2-one synthesis, the spirocenter is typically established through the use of a cyclopentanone (B42830) derivative as a starting material.

For instance, the synthesis of the aforementioned hydroxy precursor can be initiated from hydroxycyclopentanecarboxylic acid ethyl ester google.com. This starting material already contains the cyclopentane ring that will become part of the spiro system. The subsequent esterification with 2,4,6-trimethylbenzene acetic acid and the final base-catalyzed cyclization solidify the spirocyclic framework google.com. This approach, where one ring is built upon a pre-existing cyclic structure, is a common and effective strategy for the synthesis of spiro compounds.

Synthetic Pathways to 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one

With the foundational principles of the spiro lactone construction established, the focus shifts to the specific synthetic pathways leading to the chlorinated target molecule.

Strategic Considerations for Regioselective Chlorination on the Unsaturated Lactone

The conversion of the 4-hydroxy group of the precursor, 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, to a chloro group is a crucial transformation. The precursor, a derivative of tetronic acid, exists in equilibrium with its enol form, making the 4-position susceptible to electrophilic attack. However, achieving regioselective chlorination at this position requires careful selection of reagents to avoid unwanted side reactions.

Several reagents are commonly employed for the chlorination of enols and β-dicarbonyl compounds, which are structurally analogous to the enol form of the precursor. These include:

Thionyl chloride (SOCl₂) : Often used to convert carboxylic acids to acid chlorides, it can also react with enols. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which can then be displaced by a chloride ion stackexchange.commasterorganicchemistry.com.

Oxalyl chloride ((COCl)₂) : Similar to thionyl chloride, it is a powerful chlorinating agent for converting alcohols and enols to chlorides.

Vilsmeier-Haack reagent (POCl₃/DMF) : This reagent is known for the formylation of electron-rich aromatic compounds, but it can also be used for the chlorination of certain carbonyl compounds by converting the enol to a vinyl chloride wikipedia.orgchemistrysteps.com.

The choice of reagent and reaction conditions is critical to ensure that the chlorination occurs specifically at the C4-hydroxyl group without affecting other parts of the molecule, such as the aromatic ring or the lactone functionality. The reactivity of the enol and the potential for side reactions must be carefully considered to achieve the desired regioselectivity.

Elaboration from Cyclopentanone Derivatives

As previously mentioned, cyclopentanone derivatives are pivotal starting materials for the synthesis of the 1-oxaspiro[4.4]non-3-en-2-one skeleton. A plausible synthetic route begins with a functionalized cyclopentanone.

A specific example is the synthesis of the precursor 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, which starts from hydroxycyclopentanecarboxylic acid ethyl ester. This is then esterified with 2,4,6-trimethylbenzene acetic acid in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus trichloride. The resulting diester undergoes an intramolecular Dieckmann-type condensation in the presence of a strong base (e.g., sodium methoxide) to yield the spirocyclic β-keto lactone google.com.

The following table summarizes the key transformations starting from a cyclopentanone derivative:

Starting MaterialReagentsIntermediate/ProductReaction Type
Hydroxycyclopentanecarboxylic acid ethyl ester2,4,6-Trimethylbenzene acetic acid, POCl₃ or PCl₃1-(2-Mesityl-acetoxy)-cyclopentanecarboxylic acid ethyl esterEsterification
1-(2-Mesityl-acetoxy)-cyclopentanecarboxylic acid ethyl esterSodium methoxide4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-oneIntramolecular Condensation

Intermediates and Precursors in the Synthesis of this compound

The synthesis of this compound involves several key intermediates and precursors. Based on the synthetic strategies discussed, the following compounds are central to the pathway:

Compound NameStructureRole in Synthesis
Hydroxycyclopentanecarboxylic acid ethyl ester Starting material containing the pre-formed cyclopentane ring.
2,4,6-Trimethylbenzene acetic acid Provides the mesitylacetyl moiety.
1-(2-Mesityl-acetoxy)-cyclopentanecarboxylic acid ethyl ester Not availableKey diester intermediate that undergoes cyclization.
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one The direct precursor to the target molecule, which is chlorinated at the 4-position.
This compound Not availableThe final target compound.

The successful synthesis of this compound hinges on the efficient construction of the spirocyclic lactone core from readily available cyclopentanone derivatives and the subsequent regioselective chlorination of the 4-hydroxy intermediate. The choice of chlorinating agent is paramount to the success of the final step, ensuring the desired product is obtained in high yield and purity.

Synthesis of Substituted Cycloalkenones and Carboxylic Acid Precursors

The key precursors for the synthesis of the 1-oxaspiro[4.4]non-3-en-2-one core are 3-(carboxyalkyl)-substituted cycloalkenones. researchgate.net The general strategy for obtaining these precursors involves the synthesis of 2,3-disubstituted cyclopentenones, which can be derived from alkynes and vinyl ketones. researchgate.net This approach allows for the introduction of the necessary carboxylic acid-bearing side chain at the 3-position of the cyclopentenone ring. The synthesis provides a direct route to the essential carbon framework required for the subsequent cyclization to form the spirocyclic system.

A general representation of the precursor synthesis is outlined below:

Starting MaterialsKey ReactionsProduct
Alkyne, Vinyl Ketone, HBrRuthenium-catalyzed three-component coupling2,3-disubstituted cyclopentenone intermediate
Cyclopentenone intermediateFurther functionalization3-(carboxyalkyl)-cyclopentenone
Generation of Spiro Lactones via Reduction and Cyclization

The formation of the spiro lactone ring is efficiently achieved through a reduction and subsequent intramolecular cyclization of the 3-(carboxyalkyl)-substituted cycloalkenone precursors. researchgate.net Treatment of these precursors with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), at elevated temperatures, followed by an acidic workup, directly yields the desired spiro lactone structure. researchgate.netcrossref.org The mechanism involves the reduction of the ketone functionality in the cyclopentenone ring to a hydroxyl group, which then undergoes an intramolecular esterification (lactonization) with the tethered carboxylic acid group to form the five-membered lactone ring, thus creating the spirocyclic system. researchgate.netnih.gov

The reaction conditions for this transformation are summarized in the following table:

SubstrateReagentsTemperatureProduct
3-(carboxyalkyl)-cycloalkenone1. Sodium borohydride (NaBH₄) 2. Acid (quench)30 °C1-oxaspiro[4.4]non-3-en-2-one

It is important to note that while sodium borohydride is a common reagent for this transformation, it may also reduce the carbon-carbon double bond in conjugated enone systems, leading to a saturated lactone. wikipedia.org Therefore, careful control of reaction conditions is crucial to selectively reduce the ketone and facilitate cyclization while preserving the enone functionality.

Post-Cyclization Halogenation Strategies

The final step in the synthesis of this compound is the selective chlorination of the α,β-unsaturated lactone. The halogenation of α,β-unsaturated ketones can be achieved under acidic conditions using elemental halogens. organic-chemistry.org For chlorination, N-chlorosuccinimide (NCS) is a commonly used reagent that can act as a source of electrophilic chlorine. ucla.edumolport.com The reaction proceeds via an acid-catalyzed formation of an enol intermediate, which then attacks the electrophilic chlorine source. rsc.org This method allows for the introduction of a chlorine atom at the α-position relative to the carbonyl group of the lactone. In the context of the 1-oxaspiro[4.4]non-3-en-2-one system, this would correspond to the 4-position.

Key aspects of this halogenation strategy are detailed below:

SubstrateReagentConditionsProduct
1-oxaspiro[4.4]non-3-en-2-oneN-Chlorosuccinimide (NCS)AcidicThis compound

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to access chiral analogues of this compound is a significant area of research, focusing on controlling the stereochemistry at the spirocyclic center.

Enantioselective Organocatalysis in Spirocyclic δ-Lactone Formation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spirocyclic compounds. While specific applications to the this compound are not extensively documented, general principles of organocatalytic spirocyclization can be applied. For instance, chiral phosphoric acid catalysis has been utilized in the asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to yield spiro isoindolinone-oxepine-fused indoles with high enantioselectivities. nih.gov This demonstrates the potential of chiral Brønsted acids to control the stereochemical outcome of spirocyclization reactions. Similarly, organo-cation catalysis has been employed in the transannular C-acylation of enol lactones to provide enantioenriched spirocyclic 1,3-diketones. nih.govnih.gov These methodologies suggest that a chiral catalyst could be used to control the formation of the spirocyclic lactone from an achiral precursor, leading to an enantiomerically enriched product.

Asymmetric Induction in Spiro[4.4]lactone Construction

Asymmetric induction relies on the influence of a chiral feature within the substrate, reagent, or catalyst to favor the formation of one stereoisomer over another. nii.ac.jp In the context of spiro[4.4]lactone synthesis, this can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net For the synthesis of chiral spiro[4.4]nonane derivatives, a practical approach involves the kinetic resolution of a ketone precursor with a chiral quaternary carbon center by bioreduction with baker's yeast. researchgate.net This is followed by a sequence of reactions, including Dieckmann cyclization, to form the spiro five-membered ring. researchgate.net This strategy allows for the preparation of both enantiomers of spiro[4.4]nonane-1,6-dione with high enantiopurity. researchgate.net

Comparative Analysis of Yields, Selectivities, and Reaction Conditions

A direct comparative analysis of yields, selectivities, and reaction conditions for the synthesis of this compound via copper- and palladium-catalyzed methods is challenging due to the limited specific literature for this exact compound. However, by examining related transformations for the synthesis of spiro-lactones and halogenated lactones, a general comparison can be drawn.

Palladium-catalyzed reactions often exhibit high efficiency and functional group tolerance, but can be sensitive to reaction conditions and the choice of ligands. Copper-catalyzed reactions are generally more cost-effective and can be performed under milder conditions, though they may sometimes require higher catalyst loadings or longer reaction times.

To provide a more concrete comparison, the following tables present hypothetical data based on analogous reactions found in the literature for the formation of spiro-lactones and chlorinated lactones, illustrating the types of parameters that would be critical in evaluating these synthetic methods.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of a Chloro-Spiro-Lactone

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Selectivity
Pd(OAc)₂PPh₃K₂CO₃Toluene1001275High
Pd₂(dba)₃XPhosCs₂CO₃Dioxane110882High
[Pd(allyl)Cl]₂SPhosK₃PO₄THF802468Moderate

Table 2: Hypothetical Copper-Catalyzed Synthesis of a Chloro-Spiro-Lactone

CatalystLigandOxidant/Cl SourceSolventTemperature (°C)Time (h)Yield (%)Selectivity
CuIPhenanthrolineNCSAcetonitrile802465Moderate
Cu(OTf)₂BipyridineCuCl₂DMF1001872High
Cu(OAc)₂NoneSO₂Cl₂CH₂Cl₂401258Low

NCS: N-Chlorosuccinimide

These tables illustrate that the choice of catalyst, ligand, base, and solvent are all critical parameters that would need to be optimized to achieve high yields and selectivities in the synthesis of this compound. While palladium catalysts might offer higher yields in shorter reaction times, copper catalysts present a more economical alternative that could be effective under the right conditions.

Reaction Mechanisms and Chemical Transformations of 4 Chloro 1 Oxaspiro 4.4 Non 3 En 2 One

Reactivity Profile of the α,β-Unsaturated γ-Lactone Moiety

The α,β-unsaturated γ-lactone moiety is a key determinant of the molecule's chemical behavior, offering sites for both nucleophilic and electrophilic attack, as well as participation in pericyclic reactions.

Nucleophilic and Electrophilic Reactions at the Double Bond and Carbonyl Center

The conjugated system of the α,β-unsaturated γ-lactone in 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one is prone to nucleophilic attack, primarily through a Michael-type 1,4-conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The electron-withdrawing nature of the adjacent carbonyl group facilitates this addition by polarizing the double bond and stabilizing the resulting enolate intermediate. A variety of soft nucleophiles, such as enamines, and organocuprates, are typically employed for such transformations.

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is also possible, particularly with hard nucleophiles like organolithium or Grignard reagents. However, in conjugated systems, 1,4-addition is often the thermodynamically favored pathway.

Electrophilic additions to the double bond are less common for this class of compounds due to the electron-deficient nature of the alkene, a consequence of the adjacent carbonyl group.

Pericyclic Reactions Involving the Oxaspiro[4.4]non-3-en-2-one Core

The double bond within the α,β-unsaturated lactone ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This [4+2] cycloaddition involves the reaction with a conjugated diene. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, a condition met by the carbonyl group in the lactone ring of this compound. The spirocyclic nature of the core can influence the stereoselectivity of the cycloaddition.

Chemical Reactivity of the Chloro Substituent

The chloro group attached to the double bond, a vinylic chloride, exhibits distinct reactivity patterns compared to its alkyl halide counterparts.

Substitution Reactions at the Chlorinated Carbon

Vinylic chlorides are generally unreactive towards traditional nucleophilic substitution reactions (SN1 and SN2). The carbon-chlorine bond is strengthened by the sp2 hybridization of the carbon atom and potential resonance effects involving the lone pairs of the chlorine atom. This makes bond cleavage more difficult. Furthermore, the geometry of the double bond hinders the backside attack required for an SN2 mechanism, and the formation of a vinylic cation in an SN1 pathway is energetically unfavorable.

Cross-Coupling Methodologies for Derivatization

Despite their low reactivity in nucleophilic substitutions, vinylic chlorides are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Negishi couplings, provide efficient methods for forming new carbon-carbon bonds at the chlorinated carbon. In a typical Suzuki coupling, for instance, the vinylic chloride would react with an organoboron compound in the presence of a palladium catalyst and a base to yield a substituted product. This methodology allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, significantly expanding the synthetic utility of this compound.

Ring-Opening and Rearrangement Processes

The strained spirocyclic system and the reactive lactone ring in this compound are susceptible to various ring-opening and rearrangement reactions under different conditions.

The lactone functionality in this compound is an ester and is therefore susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.

In basic media , the hydrolysis, often termed saponification, is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, forming a carboxylate salt.

Esterification of the corresponding hydroxy acid, which would be the product of hydrolysis, can be achieved through various methods. The Fischer esterification, involving treatment with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps to form the ester. chemguide.co.uk Given the intramolecular nature of the reverse reaction (lactone formation), driving the equilibrium towards the acyclic ester would require a large excess of the external alcohol.

The presence of the electron-withdrawing chlorine atom at the 4-position is expected to influence the rate of these reactions by affecting the electron density at the carbonyl carbon.

Table 1: General Mechanisms for Lactone Hydrolysis and Esterification

Reaction TypeCatalystKey StepsProduct from this compound (Hypothetical)
Acid-Catalyzed HydrolysisH⁺1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Ring opening1-(1-hydroxycyclopentyl)-3-chloro-4-oxobut-2-enoic acid
Base-Catalyzed Hydrolysis (Saponification)OH⁻1. Nucleophilic attack by hydroxide2. Tetrahedral intermediate formation3. Ring opening and proton transferSalt of 1-(1-hydroxycyclopentyl)-3-chloro-4-oxobut-2-enoic acid
Fischer Esterification (of the corresponding hydroxy acid)H⁺, R'OH1. Protonation of carboxylic acid2. Nucleophilic attack by alcohol3. Proton transfer and water eliminationAlkyl 1-(1-hydroxycyclopentyl)-3-chloro-4-oxobut-2-enoate

Acid- and Base-Catalyzed Isomerizations of the Spirocyclic System

The spiro[4.4]nonane framework can undergo skeletal rearrangements under both acidic and basic conditions, often driven by the relief of ring strain or the formation of a more stable electronic configuration. For this compound, such isomerizations could involve expansion or contraction of the cyclopentane (B165970) ring or rearrangement of the lactone itself.

Under acid catalysis , protonation could occur at the double bond or the carbonyl oxygen. Protonation of the double bond could lead to a carbocationic intermediate that might trigger a Wagner-Meerwein type rearrangement of the spirocyclic system, potentially leading to a fused bicyclic system.

The synthesis of α,β-unsaturated lactones can sometimes be preceded by allylic rearrangements of precursors. An allylic rearrangement involves the shift of a double bond in an allyl compound. In the context of forming this compound, a hypothetical precursor could be an isomeric compound where the double bond is in a different position within the five-membered ring.

Such a rearrangement could be facilitated during the synthesis, for instance, under conditions that favor the formation of a resonance-stabilized allylic carbocation or radical. The position of the double bond is crucial for the subsequent lactonization step, which typically involves the cyclization of a hydroxy carboxylic acid or a related derivative. The final position of the double bond in conjugation with the lactone carbonyl is thermodynamically favorable.

Mechanistic Investigations of Spiro[4.4]lactone Intermediates in Complex Syntheses

Spiro[4.4]lactone moieties are important structural motifs in a variety of natural products and pharmacologically active compounds. Their synthesis often involves intricate reaction cascades where spirocyclic intermediates play a crucial role. For instance, a related compound, 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (HTPO), is a key intermediate in the synthesis of the insecticide Spiromesifen. nih.gov This highlights the significance of the 1-oxaspiro[4.4]non-3-en-2-one core in the construction of more complex molecules.

The formation of the spiro[4.4]lactone core can be achieved through various synthetic strategies, including intramolecular aldol (B89426) reactions, ring-closing metathesis, and intramolecular Michael additions. The stereochemical outcome of these reactions is often crucial and can be influenced by the choice of catalysts and reaction conditions. Mechanistic studies of these complex syntheses provide valuable insights into the reactivity of the spiro[4.4]lactone system and can guide the design of new synthetic routes.

Photochemical Behavior of this compound

The photochemical reactivity of this compound is anticipated to be rich due to the presence of the α,β-unsaturated lactone chromophore. This system can absorb UV light, leading to electronic excitation and subsequent chemical reactions. nih.gov

Upon UV irradiation, α,β-unsaturated carbonyl compounds can undergo a variety of photochemical transformations, including [2+2] cycloadditions, isomerizations, and rearrangements. The specific pathway taken depends on the structure of the molecule, the wavelength of light used, and the reaction conditions.

For α,β-unsaturated lactones, [2+2] photocycloaddition with alkenes is a well-established reaction that leads to the formation of cyclobutane (B1203170) rings. nih.gov The reaction is believed to proceed through the triplet excited state of the lactone. In the case of this compound, both intermolecular cycloadditions with other unsaturated molecules and intramolecular reactions, if a suitable second double bond were present in the molecule, could be envisioned.

Recent studies on β,γ-unsaturated spirolactones have revealed a tendency to undergo an oxa-di-π-methane rearrangement upon direct excitation. mdpi.com This type of rearrangement is hitherto unknown for lactones and proceeds from a singlet excited state. mdpi.com Given the structural similarities, it is plausible that this compound could exhibit analogous reactivity.

The presence of the chlorine atom could also influence the photochemical behavior. It may participate in the reaction, for example, through homolytic cleavage of the C-Cl bond upon excitation, leading to radical intermediates and subsequent reactions.

Table 2: Potential Photochemical Reactions of this compound

Reaction TypeDescriptionPotential Products
[2+2] Photocycloaddition Reaction with an alkene to form a cyclobutane ring.Fused or spirocyclic cyclobutane adducts.
Oxa-di-π-methane Rearrangement A sigmatropic rearrangement involving the lactone and double bond.Tricyclic lactone isomers. mdpi.com
C-Cl Bond Homolysis Cleavage of the carbon-chlorine bond to form radical species.Dimerized or solvent-adduct products.

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 1 Oxaspiro 4.4 Non 3 En 2 One

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive and high-resolution data regarding the molecular structure in the solid state. While crystallographic data for 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one itself is not extensively published, detailed studies on structurally similar analogues, particularly those with substitutions at the 3- and 4-positions of the furanone ring, offer profound insights into the core spiro[4.4]nonane framework.

Determination of Absolute Configuration for Chiral Analogues

The spirocyclic nature of 1-oxaspiro[4.4]non-3-en-2-ones introduces a chiral center at the spiro carbon (C5). For chiral analogues, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of each stereocenter. This technique, particularly when using anomalous dispersion, allows for the definitive assignment of (R) or (S) configuration, which is crucial for understanding the molecule's biological activity and stereospecific interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Spiro[4.4]non-3-en-2-one Core

Crystallographic studies of analogues such as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one provide precise measurements of the geometric parameters within the core structure. nih.gov The furanone ring contains a conjugated system, leading to specific bond characteristics. For instance, the C2=C3 double bond and the C4=O carbonyl bond exhibit typical lengths for such functionalities. nih.gov The bond lengths within the cyclopentane (B165970) ring are consistent with standard sp³-hybridized carbon-carbon single bonds. The spiro junction creates unique steric and electronic environments that influence the bond angles around the central C5 carbon, often showing slight deviations from ideal tetrahedral geometry to accommodate the strain of the two fused rings.

Below are tables of selected bond lengths and angles for the analogue 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, which illustrate the geometry of the core structure. nih.gov

Table 1: Selected Bond Lengths

Bond Length (Å)
C2=C3 1.344 (2)
C4=O2 1.220 (2)
C3–C4 1.457 (2)
O1–C5 1.475 (2)
C5–C6 1.528 (2)

Table 2: Selected Bond Angles

Angle Degree (°)
C3–C2–O1 111.4 (1)
C2–C3–C4 107.8 (1)
O2–C4–C3 129.4 (1)
C2–O1–C5 109.5 (1)
O1–C5–C6 111.9 (1)
O1–C5–C9 109.8 (1)

Conformational Preferences of the Fused Cyclopentane and Furanone Rings

The five-membered rings of the spiro[4.4]nonane system are not planar and adopt specific conformations to minimize steric strain. The furanone ring is typically nearly planar due to the constraints of the double bond and the sp²-hybridized carbons. However, the saturated cyclopentane ring is flexible and commonly adopts either an "envelope" or a "twisted" (half-chair) conformation.

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom is out of this plane. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. nbinno.com X-ray data from 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate (B1203000) shows that the cyclopentane ring can exist in both conformations, sometimes even within the same crystal due to disorder. nbinno.com For the 4-hydroxy analogue, the cyclopentane ring was observed to display a distinct envelope conformation, with one of the methylene (B1212753) carbons positioned 0.538 Å out of the mean plane formed by the other four atoms. nih.gov

Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. In the case of substituted 1-oxaspiro[4.4]non-3-en-2-ones, these can include van der Waals forces, dipole-dipole interactions, and, depending on the substituents, hydrogen bonding. For example, the crystal structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one features a significant intermolecular hydrogen bond between the hydroxyl group (O1–H1) and the carbonyl oxygen (O2) of an adjacent molecule. nih.gov Such interactions are critical in determining the packing efficiency, stability, and physical properties of the crystalline solid. The presence of a chlorine atom in the target compound would introduce the possibility of halogen bonding, a specific type of non-covalent interaction that could further influence the crystal packing.

Solution-State Spectroscopic Characterization

While X-ray diffraction reveals the static structure in the solid state, spectroscopic methods are essential for confirming the structure and understanding its dynamics in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full structural assignment of this compound would rely on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns. The vinyl proton on the furanone ring would appear as a singlet in a characteristic downfield region. The eight protons of the cyclopentane ring would likely appear as complex multiplets in the aliphatic region, with their exact shifts and couplings depending on their diastereotopic relationships and the ring's conformation in solution.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C2) and the olefinic carbons (C3 and C4) of the furanone ring would have characteristic downfield chemical shifts. The spiro carbon (C5) would also have a unique shift, while the four methylene carbons of the cyclopentane ring would appear in the aliphatic region.

2D NMR: Two-dimensional techniques are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclopentane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov This experiment would be key to connecting the different fragments of the molecule, for instance, by showing correlations from the cyclopentane protons to the spiro carbon (C5) and the furanone carbons (C4, O1), thereby confirming the spirocyclic core structure. sdsu.edunih.gov

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Specific mass spectrometry data, including elemental composition analysis and fragmentation patterns for this compound, is not present in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed research findings from infrared (IR) and Raman spectroscopy, which would provide analysis of the functional groups present in this compound, are not documented in the searched scientific resources.

Chiroptical Properties of Enantiomerically Pure this compound (e.g., Optical Rotation, Circular Dichroism)

Information regarding the chiroptical properties, such as optical rotation and circular dichroism, of enantiomerically pure this compound is not available in published scientific literature.

Computational and Theoretical Investigations of 4 Chloro 1 Oxaspiro 4.4 Non 3 En 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules like 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one. These methods allow for the detailed examination of its geometry, conformational preferences, and electronic characteristics, which are essential for predicting its behavior in chemical reactions.

Geometry Optimization and Conformational Search of the Spiro[4.4]lactone

The three-dimensional structure of this compound is critical to its function and reactivity. Geometry optimization and conformational searches are performed to identify the most stable arrangement of atoms in the molecule. For the spiro[4.4]nonane core, the cyclopentane (B165970) ring can adopt various conformations, such as an envelope or twist form. In a related compound, 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, the cyclopentyl ring was found to display an envelope conformation. nih.govnih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of different conformers and identify the global minimum on the potential energy surface. The choice of basis set and functional is crucial for obtaining accurate results.

Table 1: Calculated Conformational Energies of a Spiro[4.4]lactone System

ConformerMethod/Basis SetRelative Energy (kcal/mol)
EnvelopeB3LYP/6-31G(d)0.00
TwistB3LYP/6-31G(d)1.5
PlanarB3LYP/6-31G(d)5.2

Note: Data is hypothetical and for illustrative purposes, based on typical energy differences for cyclopentane conformations.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in determining the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized on the electron-rich enol-lactone moiety, particularly the C=C double bond. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the carbon atom bearing the chlorine, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is representative and intended for illustrative purposes.

Electrostatic Potential and Charge Density Distribution

The electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map is expected to show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the carbon atom attached to the chlorine. This charge distribution highlights the electrophilic nature of the lactone ring.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. This approach allows for a step-by-step analysis of how reactants are converted into products.

Elucidation of Chlorination Pathways

The synthesis of this compound likely involves the chlorination of a precursor such as 1-oxaspiro[4.4]non-3-en-2-one. Computational studies can be used to investigate different possible chlorination pathways, for instance, whether the reaction proceeds via an electrophilic addition mechanism or a radical pathway. By calculating the activation energies for each potential route, the most favorable pathway can be determined.

Transition State Characterization for Spirocyclization and Rearrangement Reactions

Spirocyclic compounds can undergo a variety of interesting reactions, including spirocyclization and rearrangements. nih.govnih.gov Computational chemistry is essential for characterizing the transition states of these reactions, which are high-energy structures that connect reactants and products. The geometry and energy of the transition state provide critical information about the reaction's feasibility and kinetics. For instance, in the rearrangement of a carboxy-substituted spiro[4.4]nonatriene, DFT calculations were used to support a proposed mechanism involving a 1,5-vinyl shift. nih.gov Similarly, DFT studies have been used to rationalize the diastereoselectivity of spirocyclization reactions by calculating the energy differences between diastereomeric transition states. acs.org

Table 3: Calculated Activation Energies for a Hypothetical Rearrangement Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)
Ring OpeningTS125.3
Chlorine MigrationTS218.7
Ring ClosureTS315.2

Note: This data is hypothetical and for illustrative purposes.

Theoretical Studies on Stereocontrol and Enantioselectivity

There are currently no available theoretical studies that focus on the stereocontrol and enantioselectivity of reactions involving this compound. Such studies would be crucial in understanding and predicting the outcomes of asymmetric syntheses aiming to produce specific stereoisomers of this compound. The electronic and steric effects of the chlorine atom at the C4 position are expected to play a significant role in directing the stereochemical course of reactions, but without computational models or experimental data, any discussion would be purely speculative.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A correlation between theoretically predicted and experimentally determined spectroscopic parameters for this compound cannot be established due to the lack of both computational predictions and published experimental spectra. Typically, computational methods such as Density Functional Theory (DFT) are employed to predict spectroscopic data like NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical values are then compared with experimental data to validate the proposed molecular structure and to gain deeper insights into its electronic properties. The absence of such comparative data for this specific compound highlights a gap in the current body of research.

Molecular Dynamics Simulations for Conformational Flexibility

Information regarding molecular dynamics (MD) simulations to explore the conformational flexibility of this compound is not available. MD simulations would provide valuable insights into the dynamic behavior of the spirocyclic system, including the accessible conformations of the cyclopentane ring and the butenolide moiety. Understanding the conformational landscape is essential for predicting the molecule's reactivity and its potential interactions with biological targets. Without such simulations, the dynamic properties of this compound remain unexplored.

Application Potential of 4 Chloro 1 Oxaspiro 4.4 Non 3 En 2 One As a Chemical Synthon

Strategic Incorporation into Complex Molecular Architectures

The inherent reactivity of 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one makes it an attractive starting material for the synthesis of more intricate molecules. The electrophilic nature of both the carbon bearing the chloro group and the β-carbon of the enone system allows for a variety of nucleophilic addition and substitution reactions, paving the way for the construction of diverse molecular skeletons.

Precursor in the Synthesis of Spirocyclic Natural Products and Analogues

Spirocyclic motifs are prevalent in a wide range of natural products exhibiting diverse biological activities. The 1-oxaspiro[4.4]non-3-en-2-one core of the title compound serves as a valuable template for the synthesis of such natural products and their analogues. The chloro group can be strategically replaced or modified to introduce key functionalities present in target molecules. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce aryl, vinyl, or other carbon-based substituents at the 4-position, a common strategy in the total synthesis of complex natural products.

Natural Product ClassKey Spirocyclic FeaturePotential Synthetic Transformation from this compound
SpirotetronatesSubstituted 1-oxaspiro[4.5]decaneRing expansion strategies, functional group interconversion
Spiro-alkaloidsNitrogen-containing spirocycleNucleophilic substitution with nitrogen nucleophiles, followed by further cyclization
Griseofulvin analoguesSpiro[benzofuran-2,1'-cyclohexane]Ring-closing metathesis or Diels-Alder reactions of derivatives

Building Block for Novel Heterocyclic Compounds

The electrophilic nature of this compound facilitates its use as a building block for the synthesis of novel heterocyclic compounds. The vinyl chloride moiety is a key reactive handle for the introduction of various substituents and for participating in cyclization reactions.

Reaction of this compound with binucleophiles, such as hydrazines, hydroxylamines, or amidines, can lead to the formation of fused or spirocyclic heterocyclic systems. For example, reaction with hydrazine could potentially yield a pyrazolone-fused spirocycle, while reaction with a primary amine could lead to the formation of a γ-lactam via nucleophilic displacement of the chloro group and subsequent ring opening/closing, or direct substitution to form an enamine.

Derivatization for Structure-Activity Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity is crucial in medicinal chemistry and drug discovery. This compound provides a versatile scaffold for systematic derivatization to probe these structure-activity relationships (SAR).

Systematic Modification of the Chloro Substituent

The chloro group at the 4-position is an excellent leaving group, making it a prime site for modification. A variety of nucleophiles can be employed to displace the chloride, introducing a diverse array of functional groups. This allows for the systematic exploration of how different substituents at this position affect biological activity.

Table of Potential Nucleophilic Substitution Reactions:

NucleophileResulting Functional Group at C4Potential Reaction Conditions
Amines (R-NH₂)Amino (R-NH-)Base-mediated substitution
Thiols (R-SH)Thioether (R-S-)Base-mediated substitution
Alcohols (R-OH)Ether (R-O-)Base-mediated substitution
Azide (N₃⁻)Azido (-N₃)Sodium azide in a polar aprotic solvent
Organocuprates (R₂CuLi)Alkyl/Aryl (-R)Gilman reagents

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing a wide range of substituents with high control and functional group tolerance.

Table of Potential Palladium-Catalyzed Cross-Coupling Reactions:

ReactionCoupling PartnerResulting Substituent at C4
Suzuki CouplingBoronic acids/estersAryl, heteroaryl, vinyl, alkyl
Heck CouplingAlkenesSubstituted alkene
Sonogashira CouplingTerminal alkynesAlkyne
Buchwald-Hartwig AminationAminesAryl/alkyl amine

Alteration of the Spirocyclic Ring System for Chemical Diversity

The spirocyclic cyclopentane (B165970) ring also offers opportunities for modification to enhance chemical diversity. Ring-opening reactions, followed by functionalization and re-cyclization, could lead to spirocycles of different ring sizes or the introduction of heteroatoms into the carbocyclic ring. For example, oxidative cleavage of the cyclopentane ring could yield a dicarboxylic acid derivative, which can then be further elaborated. Such modifications can significantly impact the conformational properties of the molecule and its interaction with biological targets.

The Oxaspiro[4.4]non-3-en-2-one Scaffold in Library Synthesis for Chemical Biology

The 1-oxaspiro[4.4]non-3-en-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. The amenability of this compound to diverse chemical transformations makes it an ideal starting point for the construction of compound libraries for high-throughput screening in chemical biology and drug discovery.

Solid-phase synthesis techniques can be employed, where the spirocyclic scaffold is attached to a solid support, allowing for the rapid and efficient generation of a large number of derivatives through parallel synthesis. nih.gov The chloro group serves as a convenient point for the introduction of diversity elements. By systematically varying the substituents at this position, libraries of compounds with a common core but diverse peripheral functionalities can be created. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Future Perspectives and Emerging Avenues in Halogenated 1 Oxaspiro 4.4 Non 3 En 2 One Chemistry

Innovations in Asymmetric Synthesis of Chloro-Spiro Lactones

The production of enantiomerically pure compounds is crucial, as different stereoisomers can have vastly different biological effects. mdpi.com Asymmetric synthesis, which selectively produces one enantiomer, is therefore a primary focus in modern chemistry. mdpi.comchiralpedia.com Recent innovations in the synthesis of chiral spiro lactones have centered on the use of sophisticated catalytic systems that can control stereochemistry with high precision.

One of the most promising areas is the advancement of organocatalysis, which uses small organic molecules as catalysts. oaepublish.com These metal-free catalysts are often more environmentally friendly and can facilitate complex cascade reactions to build chiral spirolactone skeletons in a single step. oaepublish.com Another significant development is the use of chiral bifunctional catalysts. For instance, BINOL-derived chiral bifunctional sulfides have been successfully employed in the enantioselective bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. nih.govresearchgate.net This methodology is a key building block for creating pharmaceuticals and demonstrates a powerful strategy that could be adapted for chlorolactonization, providing a direct route to optically active chloro-spiro lactones. nih.govresearchgate.net

Catalytic ApproachCatalyst TypeKey AdvantagePotential Application for Chloro-Spiro Lactones
Organocatalysis Small organic molecules (e.g., amines, thioureas)Metal-free, environmentally friendly, enables cascade reactions. oaepublish.comDirect, one-step synthesis of complex chiral chloro-spiro lactone frameworks.
Chiral Bifunctional Catalysis BINOL-derived sulfidesHigh enantioselectivity for halolactonization. nih.govresearchgate.netEnantioselective synthesis of γ-chiral 4-chloro-1-oxaspiro[4.4]non-3-en-2-ones.

Exploration of Bio-Inspired and Biocatalytic Approaches to Spiro Lactone Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable specificity and sustainability. acs.orgnih.gov This approach is increasingly being explored for the synthesis of complex molecules like spiro lactones. A fully biological route has been developed to access γ-oxaspiro-γ-lactones from 2-(γ-hydroxyalkyl)furans in a one-pot fashion. acs.orgnih.gov This process combines a peroxidase-induced furan (B31954) oxygenation with a ketoreductase-catalyzed dehydrogenation, demonstrating the power of multienzymatic cascades. acs.orgnih.gov

The use of engineered enzymes represents another frontier. Arnold and co-workers have reported the use of an engineered cytochrome P411 enzyme to catalyze an intramolecular carbene-insertion reaction, yielding a variety of lactones, including spiro-compounds, with high enantioselectivity. thieme-connect.com Furthermore, Baeyer–Villiger monooxygenases (BVMOs) are well-established for their ability to convert cyclic ketones into lactones, a strategy that is being refined for producing specific lactone monomers for polymer production. nih.govport.ac.uk These biocatalytic methods often utilize renewable starting materials, such as furans derived from lignocellulosic biorefineries, aligning with the principles of green chemistry. acs.org

Biocatalytic MethodEnzyme(s) UsedStarting MaterialKey Feature
Multienzymatic Cascade Chloroperoxidase, oxidase, alcohol dehydrogenaseHydroxy-functionalized furansFully biocatalytic, one-pot reaction to produce optically pure spirolactones. acs.orgnih.gov
Engineered Enzyme Catalysis Engineered Cytochrome P411 variantsTerminal diazo compoundsImplements abiotic reactions in a biological system for high enantioselectivity. thieme-connect.com
Baeyer-Villiger Oxidation Baeyer–Villiger monooxygenases (BVMOs)Cyclic ketonesA well-established enzymatic method for lactone synthesis. nih.govport.ac.uk

Development of Sustainable and Economical Production Methods

The economic viability of producing specialized chemicals like 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one depends on the development of sustainable and cost-effective manufacturing processes. chiralpedia.com A key strategy is the use of inexpensive and renewable starting materials. The synthesis of spirolactones from furans, which are considered sustainable platform chemicals derived from biomass, is a prime example of this approach. acs.org

Process optimization is also critical. Industrial syntheses of related complex spirolactones, such as spironolactone, have evolved to improve efficiency. For example, routes have been developed that rely on readily available steroid building blocks and employ high-yield catalytic steps like rhodium-catalyzed hydroformylation to construct the spirocyclic core. nih.govmdpi.com Such strategies, which minimize the number of synthetic steps and maximize atom economy, serve as a blueprint for the economical production of other halogenated spirolactones. chiralpedia.com The integration of computational tools to design greener synthetic routes that maximize yield and reduce waste is also becoming an indispensable part of developing economical production methods. the-scientist.com

Integration of Data Science and Machine Learning for Reaction Optimization and Design

The convergence of data science and chemistry is revolutionizing how chemical reactions are developed. beilstein-journals.orgchemrxiv.org Machine learning (ML) algorithms are increasingly used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. beilstein-journals.orgnih.gov For the synthesis of halogenated spiro lactones, ML models can be trained on existing reaction data to predict how variables like temperature, solvent, and catalyst will affect the yield and selectivity of a reaction. beilstein-journals.org

Active learning, a type of ML, is particularly powerful in this context. It allows for the rapid optimization of reaction conditions with a minimal number of experiments. nih.govduke.edu For instance, an ML tool can suggest an initial set of experimental conditions, learn from the results, and then propose improved conditions in an iterative cycle, quickly identifying the optimal protocol. duke.edu Beyond optimization, computational platforms are being developed that can automatically design and evaluate synthetic routes. nih.gov For example, a fully automatic platform has been created to optimize the ring-opening reaction of lactones by using density functional theory to understand the reaction mechanism and ML to predict reaction rates, thereby accelerating the design of new lactone derivatives. nih.gov Computer-aided retrosynthesis tools can also suggest novel and more efficient pathways to target molecules, reducing reliance on traditional, labor-intensive methods. the-scientist.com

Unveiling Novel Reactivity and Transformation Pathways of the Halogenated Core

Understanding the inherent reactivity of the this compound core is essential for discovering new applications. The presence of the chlorine atom significantly influences the molecule's electronic properties and can be exploited in novel chemical transformations. Research into related halogenated spiro compounds has shown that the halogen can improve binding affinity to biological targets and serve as a handle for further functionalization. rsc.org

New synthetic methods are also revealing novel transformation pathways. For example, a radical addition/spirocyclization cascade sequence has been developed to synthesize halogen-containing spiro port.ac.ukport.ac.uktrienones, demonstrating a new way to construct such halogenated frameworks. nih.gov The study of related halogenated spirooxindoles has shown that these compounds can act as multi-target agents in cancer therapy by inhibiting kinases and disrupting key protein-protein interactions. rsc.orgnih.gov This suggests that the halogenated core of this compound could be a valuable pharmacophore. Unraveling its unique reactivity and exploring its potential in areas like covalent modification of proteins or as a precursor for other complex molecular architectures are exciting avenues for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.